7-Methyl-2,3-dihydrobenzofuran-5-ol
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Overview
Description
7-Methyl-2,3-dihydrobenzofuran-5-ol is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzofuran ring .
Scientific Research Applications
7-Methyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its biological activities and potential therapeutic effects.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and microbial infections
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane of bacteria or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Comparison
Compared to other benzofuran derivatives, 7-Methyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. For example, the presence of a methyl group at the 7-position may enhance its lipophilicity and improve its ability to penetrate cell membranes .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H10O2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,10H,2-3H2,1H3 |
InChI Key |
HJBHHNMKQQPLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2)O |
Origin of Product |
United States |
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